REACTION_CXSMILES
|
C(OB([O:12][C:13]([CH3:16])(C)C)OC(C)(C)C)(C)(C)C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.[Na:34].[Na].C[N:37]1[C:41](=[O:42])[C:40]2=[CH:43][C:44]([N+]([O-])=O)=[CH:45][CH:46]=[C:39]2[C:38]1=[O:50]>C1(C)C=CC=CC=1>[OH:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)([CH3:26])[CH3:25])=[CH:22][CH:23]=1.[Na:34].[Na:34].[CH3:38][CH2:39][O:12][CH2:13][CH3:16].[C:41]1(=[O:42])[NH:37][C:38](=[O:50])[C:39]2=[CH:46][CH:45]=[CH:44][CH:43]=[C:40]12 |f:1.2.3,6.7.8,9.10,^1:33,34,74,75|
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OB(OC(C)(C)C)OC(C)(C)C
|
Name
|
anhydrous salt
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There was added under ambient conditions
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCC.C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |